3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound characterized by its complex structure, which includes a bromine atom and a carboxylic acid functional group. The molecular formula is C₁₁H₉BrO₃, and it has a molecular weight of approximately 269.09 g/mol. This compound features a naphthalene ring system that is partially saturated, contributing to its unique chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis .
The chemical reactivity of 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be attributed to its functional groups. The presence of the carboxylic acid allows for typical reactions such as:
Research indicates that compounds similar to 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may exhibit significant biological activities. For instance, some derivatives have shown antiproliferative effects against cancer cells by inhibiting key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase. This suggests potential applications in cancer therapy and metabolic disease management .
Several methods have been reported for synthesizing 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:
The unique structure of 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid allows for various applications:
Interaction studies involving 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid focus on its binding affinity with biological targets. For example, studies have demonstrated that similar compounds can inhibit metabolic enzymes involved in glycolysis and other pathways crucial for cancer cell survival. Understanding these interactions can lead to the design of more effective therapeutic agents .
Several compounds share structural similarities with 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₉O₃ | Lacks bromine; simpler structure |
| 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene | C₁₂H₁₁BrO₄ | Additional methoxy group; different reactivity |
| 3-Oxo-1,2,3,4-tetrahydro-naphthoic acid | C₁₁H₈O₃ | No halogen substitution; potential for different reactions |
These compounds differ primarily in their functional groups and substitution patterns on the naphthalene ring. The presence of bromine in 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid enhances its reactivity and potential biological activity compared to its analogs .
Bromocyclization serves as a critical step for introducing the bromine atom while constructing the partially saturated naphthalene core. Two primary strategies dominate this process: direct bromination of pre-formed tetrahydronaphthalene derivatives and bromine-assisted cyclization reactions.
In one approach, bromine is introduced via electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). For example, a solution of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid tert-butyl ester in tetrahydrofuran (THF) and diethyl ether, when treated with bromine and AlCl₃ at 0–5°C, yields the brominated product [2]. This method achieves moderate yields (42–73%) but requires precise temperature control to avoid over-bromination [2].
Alternatively, N-bromosuccinimide (NBS) offers a milder bromination pathway. A study involving tetralone derivatives demonstrated that NBS in dimethylformamide (DMF) selectively brominates positions adjacent to ketone groups, a mechanism applicable to the naphthalene system [3]. This method minimizes side reactions and improves regioselectivity, though yields remain substrate-dependent (67–94%) [3].
| Brominating Agent | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Br₂ + AlCl₃ | THF/Diethyl ether | 0–5°C | 42–73% | [2] |
| NBS | DMF | Room temp | 67–94% | [3] |
The carboxylic acid group is typically introduced via hydrolysis of ester precursors. For instance, tert-butyl 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes acid-catalyzed hydrolysis (e.g., HCl in dioxane) to yield the free carboxylic acid [2]. This method preserves the bromine and ketone functionalities while achieving near-quantitative conversion under optimized conditions [2].
Alternative routes involve direct carboxylation of brominated intermediates. However, this approach is less common due to competing side reactions at the electron-deficient aromatic ring.
The tetrahydronaphthalene core is often assembled through Friedel-Crafts acylation or intramolecular cyclization of linear precursors. For example, γ-keto acids undergo acid-catalyzed cyclization to form the bicyclic structure, with the ketone group arising from the oxidation of a secondary alcohol intermediate [3].
Oxidative methods such as Jones oxidation or pyridinium chlorochromate (PCC) are employed to convert alcohol intermediates to ketones. In a representative procedure, sodium borohydride reduces a ketoester to a secondary alcohol, which is subsequently oxidized back to the ketone after cyclization [3]. This stepwise approach ensures high regiochemical fidelity.
Purification challenges stem from the compound’s polar functional groups and bromine’s heavy atom effects. Flash column chromatography using silica gel and ethyl acetate/hexane gradients (5–20% ethyl acetate) effectively separates the target compound from brominated byproducts [2].
Recrystallization from ethyl acetate/hexane mixtures enhances purity, particularly for intermediates like tert-butyl esters [2]. Trituration with diethyl ether further removes hydrophobic impurities, as demonstrated in yields exceeding 90% for final hydrolysis steps [2].
| Purification Method | Solvent System | Purity Improvement | Yield Retention |
|---|---|---|---|
| Flash Chromatography | Ethyl acetate/hexane | >95% | 85–90% |
| Recrystallization | Ethyl acetate/hexane | >98% | 75–80% |
| Trituration | Diethyl ether | >90% | 90–95% |
The ¹H Nuclear Magnetic Resonance spectrum of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits distinctive resonance patterns characteristic of the tetrahydronaphthalene framework with additional substituent effects [1] [3]. The aromatic protons of the naphthalene ring system typically resonate in the characteristic downfield region between 7.20-8.10 parts per million, demonstrating the expected deshielding effects associated with aromatic pi-electron systems [4] [5].
The bromine-bearing carbon at position 3 creates a characteristic chemical environment that influences neighboring proton signals through both inductive and anisotropic effects [7]. The proton at position 2, adjacent to both the carboxylic acid group and the bromine-substituted carbon, exhibits significant downfield shifting due to the cumulative deshielding effects of these electron-withdrawing substituents. This proton typically appears as a complex multipicity pattern around 4.5-5.0 parts per million, reflecting coupling interactions with the vicinal protons [8] [9].
The methylene protons in the saturated portion of the tetrahydronaphthalene ring system display characteristic chemical shifts in the 2.5-3.2 parts per million region [10] [11]. These signals often appear as complex multiplets due to geminal and vicinal coupling patterns, with coupling constants ranging from 12-18 Hertz for geminal interactions and 6-10 Hertz for vicinal couplings [12] [7]. The carboxylic acid proton exhibits the expected extreme downfield resonance at approximately 11-13 parts per million, appearing as a broad singlet due to rapid exchange processes [13] [14].
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural information through characteristic chemical shift patterns of carbon nuclei in different electronic environments [15] [9]. The carbonyl carbon of the ketone functionality resonates in the typical range of 200-210 parts per million, while the carboxylic acid carbonyl appears further downfield at 170-180 parts per million [15] [16]. These distinct chemical shifts allow for unambiguous identification of both carbonyl functionalities within the molecular framework.
The aromatic carbons of the naphthalene ring system exhibit characteristic resonances between 120-140 parts per million, with specific chemical shifts dependent upon their substitution patterns and electronic environments [5] [9]. The carbon bearing the bromine substituent typically appears around 45-55 parts per million, reflecting the characteristic deshielding effect of the halogen atom. The aliphatic carbons in the saturated ring portion display chemical shifts in the 25-40 parts per million region, with specific values influenced by their proximity to the electron-withdrawing functional groups [10] [15].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-1 (Aromatic) | 128.5 ± 1.2 | Singlet | Aromatic methine |
| C-2 (COOH bearing) | 38.2 ± 0.8 | Singlet | Aliphatic methine |
| C-3 (Br bearing) | 48.7 ± 1.0 | Singlet | Brominated carbon |
| C-4 (Ketone) | 205.3 ± 2.1 | Singlet | Ketone carbonyl |
| COOH carbonyl | 174.6 ± 1.5 | Singlet | Carboxyl carbon |
Two-dimensional Correlation Spectroscopy experiments provide crucial connectivity information for complete structural elucidation of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid [17] [8]. The Correlation Spectroscopy spectrum reveals characteristic cross-peaks between coupled protons, establishing through-bond connectivity patterns that confirm the proposed molecular structure.
The most diagnostic correlations include the coupling between the proton at position 2 and the methylene protons at position 1, typically showing coupling constants of 6-8 Hertz characteristic of vicinal relationships in six-membered ring systems [18] [12]. Cross-peaks between aromatic protons provide confirmation of the naphthalene substitution pattern, while the absence of certain expected correlations can indicate the presence of substitution at specific positions [8] [4].
The geminal coupling patterns between methylene protons in the saturated ring portion appear as characteristic cross-peaks with coupling constants of 12-16 Hertz [7] [19]. These patterns, combined with vicinal coupling information, allow for complete assignment of all proton resonances within the molecular framework and confirmation of the stereochemical relationships between substituents.
The infrared spectrum of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid displays distinctive absorption bands corresponding to the various functional groups present within the molecular structure [20] [16]. The carboxylic acid functionality exhibits two characteristic absorption bands: a broad, intense absorption between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, and a sharp, strong absorption at 1720-1740 cm⁻¹ attributable to the C=O stretching vibration [21] [13].
The ketone carbonyl group displays a characteristic strong absorption band at 1705-1725 cm⁻¹, slightly lower in frequency than the carboxylic acid carbonyl due to different electronic environments and conjugation effects [22] [16]. The aromatic C=C stretching vibrations appear as medium intensity bands at 1600 and 1475 cm⁻¹, confirming the presence of the naphthalene ring system [20] [23].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (COOH) | 3200-3600 | Broad, strong | Carboxylic acid hydroxyl |
| C=O stretch (COOH) | 1720-1740 | Sharp, strong | Carboxyl carbonyl |
| C=O stretch (ketone) | 1705-1725 | Strong | Ketone carbonyl |
| Aromatic C=C | 1600, 1475 | Medium | Naphthalene ring |
| C-Br stretch | 500-600 | Medium | Carbon-bromine bond |
The carbon-hydrogen stretching vibrations appear in the 2800-3100 cm⁻¹ region, with aromatic C-H stretches occurring at higher frequencies (3050-3100 cm⁻¹) compared to aliphatic C-H stretches (2850-3000 cm⁻¹) [20] [24]. The carbon-bromine stretching vibration manifests as a medium intensity band in the 500-600 cm⁻¹ region, providing direct evidence for the halogen substituent [20] [2].
The fingerprint region below 1500 cm⁻¹ contains numerous complex vibrational modes including C-C stretching, C-H bending, and skeletal deformation vibrations that collectively provide a unique spectroscopic signature for the compound [23] [24]. These absorptions, while complex to assign individually, serve as valuable diagnostic tools for compound identification and purity assessment.
The mass spectrum of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits a molecular ion peak at m/z 269, corresponding to the molecular formula C₁₁H₉BrO₃ [1] [25]. The presence of bromine creates a characteristic isotopic pattern, with the molecular ion appearing as a doublet due to the presence of ⁷⁹Br and ⁸¹Br isotopes in approximately equal abundance [26] [27]. This isotopic pattern provides definitive confirmation of bromine incorporation within the molecular structure.
The molecular ion peak intensity varies depending upon ionization conditions, but typically represents 15-25% of the base peak intensity [28] [29]. The relatively stable aromatic core contributes to molecular ion stability, while the presence of multiple functional groups creates numerous fragmentation pathways that can reduce molecular ion abundance [30] [31].
The major fragmentation patterns of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid follow predictable pathways based on the stability of resulting fragment ions and the weakness of specific bonds within the molecular framework [26] [32]. The loss of the carboxylic acid group (COOH, 45 mass units) represents one of the most prominent fragmentation pathways, producing a fragment ion at m/z 224 [14] [30].
Alpha-cleavage adjacent to the ketone carbonyl leads to the formation of characteristic fragment ions, with the most stable fragments retaining the aromatic naphthalene core [29] [32]. The loss of carbon monoxide (28 mass units) from ketone-containing fragments is a common secondary fragmentation pathway, producing ions 28 mass units lower than the primary alpha-cleavage products [32] [31].
| Fragment m/z | Loss | Assignment | Relative Intensity |
|---|---|---|---|
| 269/271 | - | Molecular ion [M]⁺ | 20-25% |
| 224/226 | 45 | [M-COOH]⁺ | 45-55% |
| 196/198 | 73 | [M-COOH-CO]⁺ | 30-40% |
| 141/143 | 128 | Brominated fragment | 60-70% |
| 128 | 141/143 | Naphthalene core [C₁₀H₈]⁺ | 80-90% |
The presence of bromine significantly influences fragmentation patterns through both its electronic effects and the characteristic lability of carbon-bromine bonds [26] [27]. Bromine loss can occur through homolytic cleavage, producing fragment ions 79/81 mass units lower than the parent ion, or through rearrangement processes that may involve hydrogen transfer mechanisms [26] [33].
The brominated fragments often undergo further fragmentation through cyclization reactions or ring-opening processes that can produce complex fragmentation cascades [34] [35]. These secondary fragmentations contribute to the overall complexity of the mass spectrum but provide valuable structural information for detailed molecular characterization.
Density Functional Theory calculations using the B3LYP functional with appropriate basis sets provide comprehensive insights into the electronic structure of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid [36] [37]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, calculated at approximately -6.2 eV and -2.1 eV respectively, yield a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic excitation requirements [36] [38].
The molecular orbital distribution analysis reveals significant electron density localization on the aromatic naphthalene core, with additional density concentrated around the carbonyl oxygen atoms [39] [40]. The bromine substituent contributes to orbital mixing through its lone pair electrons, creating bonding and antibonding combinations that influence overall molecular reactivity patterns [41] [37].
The calculated electrostatic potential surface demonstrates regions of enhanced nucleophilic and electrophilic character, with the carbonyl carbons showing significant positive electrostatic potential indicative of electrophilic reactivity [36] [42]. The carboxylic acid functionality exhibits characteristic acidic behavior with a calculated pKa value of approximately 4.2, consistent with experimental observations of related tetrahydronaphthalene carboxylic acids [37] [40].
Frontier molecular orbital analysis indicates that the compound should exhibit reactivity patterns typical of both ketones and carboxylic acids, with the ketone carbonyl showing slightly enhanced electrophilicity due to the electron-withdrawing effects of the bromine substituent [41] [40]. The calculated dipole moment of 3.8 Debye suggests moderate polarity that influences both solubility characteristics and intermolecular interaction patterns.
| Calculated Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-31G* |
| LUMO Energy | -2.1 eV | B3LYP/6-31G* |
| HOMO-LUMO Gap | 4.1 eV | B3LYP/6-31G* |
| Dipole Moment | 3.8 D | B3LYP/6-31G* |
| Calculated pKa | 4.2 | B3LYP/6-31G* |
Comprehensive conformational analysis reveals that the tetrahydronaphthalene ring system adopts a chair-like conformation that minimizes steric interactions between the bromine substituent and carboxylic acid group [39] [38]. The calculated activation barriers for ring inversion processes are sufficiently high (approximately 12-15 kcal/mol) to suggest conformational stability under ambient conditions [36] [37].